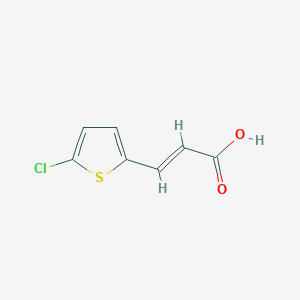

3-(5-Chlorothiophen-2-yl)-propenoic acid

Description

Significance of Thiophene-Derived Propenoic Acids in Contemporary Chemical Research

Thiophene-derived propenoic acids, also known as thiopheneacrylic acids, represent a class of organic compounds that have garnered considerable attention in modern chemical research. These molecules feature a thiophene (B33073) ring attached to a propenoic acid moiety. The thiophene ring is an aromatic five-membered heterocycle containing a sulfur atom, which imparts unique electronic properties and reactivity compared to its benzene (B151609) analogues. derpharmachemica.comresearchgate.net The propenoic acid group, the simplest unsaturated carboxylic acid, provides a reactive handle for a variety of chemical transformations. wikipedia.org

The combination of these two functional groups in thiopheneacrylic acids results in a versatile molecular scaffold. chemimpex.com These compounds serve as crucial building blocks in organic synthesis for creating more complex molecules. chemimpex.com In materials science, the conjugated system within thiopheneacrylic acids is exploited in the development of conductive polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). chemimpex.comcymitquimica.com Their ability to undergo polymerization and cross-coupling reactions allows for the creation of novel materials with tailored electronic and optical properties. chemimpex.com

Furthermore, in the field of medicinal chemistry, thiophene-containing scaffolds are recognized as "privileged pharmacophores" due to their frequent appearance in biologically active compounds and approved drugs. nih.gov Thiopheneacrylic acids, in particular, are investigated for their potential in designing new therapeutic agents, with research exploring their anti-inflammatory and anti-cancer properties. chemimpex.comorientjchem.org

Overview of 3-(5-Chlorothiophen-2-yl)-propenoic acid within Heterocyclic Chemistry and its Academic Relevance

This compound is a specific derivative within the broader class of thiopheneacrylic acids. Its structure consists of a thiophene ring substituted at the 2-position with a propenoic acid group and at the 5-position with a chlorine atom. The introduction of a chlorine atom onto the thiophene ring significantly influences the molecule's electronic properties, polarity, and reactivity, making it a distinct entity for academic study.

While extensive literature on this exact molecule is not widespread, its synthesis can be logically inferred from established chemical reactions. The most probable synthetic routes involve the condensation of 5-chloro-2-thiophenecarboxaldehyde with a compound containing an active methylene (B1212753) group. google.com Two classic named reactions are particularly relevant:

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde (5-chloro-2-thiophenecarboxaldehyde) with a compound possessing an active methylene group, such as malonic acid, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgyoutube.com The initial condensation product would then undergo decarboxylation to yield the final α,β-unsaturated acid. nih.gov

Perkin Reaction: This method uses the condensation of an aromatic aldehyde with an acid anhydride (B1165640) (like acetic anhydride) in the presence of the alkali salt of the acid (such as sodium acetate). wikipedia.orgiitk.ac.inbyjus.com Hydrolysis of the resulting intermediate would produce the desired propenoic acid derivative. byjus.com

The academic relevance of this compound lies in its potential as a specialized building block. The chlorine substituent provides a site for further functionalization through various cross-coupling reactions, while the propenoic acid moiety allows for esterification, amidation, or other modifications. Structurally similar compounds, such as chalcones derived from 2-acetyl-5-chlorothiophene (B429048), have been synthesized and investigated for their anticancer activities, suggesting that the 5-chlorothiophen-2-yl scaffold is of interest in the search for new bioactive molecules. arabjchem.org

Historical Development and Emerging Research Trajectories of Chlorothiophene Compounds

The history of chlorothiophene compounds is intrinsically linked to the discovery of their parent heterocycle, thiophene. Thiophene was first identified in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar. derpharmachemica.comwikipedia.org Its similar physical properties to benzene made it difficult to separate, and its discovery corrected the long-held belief that a reaction with isatin (B1672199) and sulfuric acid was characteristic of benzene itself. wikipedia.orgrroij.com Early synthetic methods, such as the Paal-Knorr thiophene synthesis, involved the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. derpharmachemica.comresearchgate.net

The development of halogenated thiophenes, including chlorothiophenes, expanded the synthetic utility of this heterocyclic system. The introduction of chlorine atoms creates valuable intermediates for building more complex molecular architectures. For instance, methods have been developed for the industrial-scale synthesis of various chlorothiophene carboxylic acids and their derivatives, which serve as key starting materials in different fields. beilstein-journals.orgchemicalbook.com A significant application for these intermediates is in the agrochemical industry, where they have been used as building blocks for new families of insecticides. beilstein-journals.org

Emerging research continues to explore the utility of chlorothiophenes in both medicinal chemistry and materials science. In drug discovery, chlorothiophene derivatives are being incorporated into novel molecular designs to find compounds with enhanced biological activity. nih.gov Studies have demonstrated the synthesis of chlorothiophene-based complexes and chalcones with potential anticancer and antimicrobial activities. arabjchem.orgmdpi.comijper.org Furthermore, functionalized chlorothiophenes, such as (5-Chlorothiophen-2-yl)boronic acid, are used as reactants in powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the efficient preparation of a wide range of pharmacologically active molecules. sigmaaldrich.com

Data Tables

Table 1: Properties of Parent and Related Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |

| This compound | C₇H₅ClO₂S | 188.63 | Target compound of this article. |

| Thiophene | C₄H₄S | 84.14 | Parent aromatic heterocycle. wikipedia.org |

| Acrylic Acid (Propenoic Acid) | C₃H₄O₂ | 72.06 | Simplest unsaturated carboxylic acid. wikipedia.org |

| 3-(2-Thienyl)acrylic acid | C₇H₆O₂S | 154.19 | Unsubstituted parent propenoic acid. nih.gov |

| 5-Chloro-2-thiophenecarboxaldehyde | C₅H₃ClOS | 146.59 | Key precursor for synthesis. google.com |

Table 2: Common Synthetic Reactions for Thiopheneacrylic Acids

| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Reference |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Weak amine base (e.g., piperidine, pyridine) | α,β-Unsaturated carboxylic acid | wikipedia.orgnih.gov |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid (e.g., sodium acetate) | α,β-Unsaturated aromatic acid | wikipedia.orglongdom.org |

| Paal-Knorr Thiophene Synthesis | 1,4-Diketone, Phosphorus pentasulfide (P₄S₁₀) | Heat | Substituted thiophene | derpharmachemica.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFVPRMULXJDEN-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 3-(5-Chlorothiophen-2-yl)-propenoic acid

The construction of this compound can be achieved through several distinct synthetic pathways, each offering unique advantages in terms of starting material availability, efficiency, and control over the final product's structure. These routes often begin with simpler, substituted thiophene (B33073) precursors.

Multi-step syntheses provide a reliable method for constructing the target molecule, typically commencing with commercially available or readily synthesized thiophene derivatives. A common strategy involves the use of 5-chlorothiophene-2-carboxaldehyde as a key intermediate. This aldehyde can be prepared from 2-chlorothiophene (B1346680) through formylation reactions, such as the Vilsmeier-Haack reaction using reagents like phosphorus oxychloride and N,N-dimethylformamide (DMF). google.comgoogle.com Another approach involves the direct chlorination of 2-thiophenecarboxaldehyde. google.com

Once the 5-chlorothiophene-2-carboxaldehyde is obtained, it can be converted to the final propenoic acid derivative through condensation reactions, which are detailed further in section 2.1.3. Another multi-step approach starts with the oxidation of 5-chloro-2-acetylthiophene to yield 5-chlorothiophene-2-carboxylic acid, which would then require further steps to introduce the propenoic acid side chain. chemicalbook.com

Organometallic chemistry offers powerful tools for the regioselective synthesis of thiophene derivatives.

Lithiation: The direct lithiation of 2-chlorothiophene using a strong base like n-butyllithium (n-BuLi) proceeds with high regioselectivity. The chlorine atom directs the deprotonation to the adjacent C5 position. Quenching the resulting 5-chloro-2-thienyllithium intermediate with carbon dioxide (CO₂) yields 5-chlorothiophene-2-carboxylic acid. google.com While this provides a key precursor, subsequent steps are needed to elaborate the three-carbon propenoic acid chain.

Grignard Reactions: An alternative organometallic route involves the formation of a Grignard reagent. This can be accomplished by reacting a dihalothiophene, such as 5-chloro-2-bromothiophene, with magnesium metal. chemicalbook.com The resulting organomagnesium species can then be carbonated by reacting with solid or gaseous carbon dioxide to form the carboxylate, which upon acidic workup gives 5-chlorothiophene-2-carboxylic acid. chemicalbook.combeilstein-journals.orgmasterorganicchemistry.com This acid serves as a precursor for further elaboration into the target compound.

| Method | Starting Material | Reagents | Intermediate | Ref. |

| Lithiation | 2-Chlorothiophene | 1. n-BuLi, ≤-30°C2. CO₂ | 5-Chloro-2-thienyllithium | google.com |

| Grignard Reaction | 5-Chloro-2-bromothiophene | 1. Mg2. CO₂ | 5-Chloro-2-thienylmagnesium bromide | chemicalbook.com |

Condensation reactions are among the most direct methods for forming the propenoic acid side chain.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound. For the synthesis of this compound, the precursor 5-chlorothiophene-2-carboxaldehyde is reacted with malonic acid. researchgate.netmdpi.com The reaction is typically catalyzed by a weak base such as pyridine (B92270) or piperidine (B6355638). The initial condensation product subsequently undergoes decarboxylation upon heating to yield the final α,β-unsaturated acid.

Heck Reaction: The palladium-catalyzed Heck reaction provides a powerful method for carbon-carbon bond formation. mdpi.com This strategy involves the coupling of an aryl halide, in this case, a halogenated 5-chlorothiophene (e.g., 2-bromo-5-chlorothiophene (B1265590) or 2-iodo-5-chlorothiophene), with an activated alkene like acrylic acid or its esters. organic-chemistry.orgbeilstein-journals.org The reaction is catalyzed by a palladium(0) species and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. beilstein-journals.orgnih.gov

| Reaction | Thiophene Substrate | Coupling Partner | Typical Catalyst/Base | Ref. |

| Knoevenagel | 5-Chlorothiophene-2-carboxaldehyde | Malonic Acid | Piperidine or Pyridine | researchgate.netmdpi.com |

| Heck Reaction | 2-Halo-5-chlorothiophene | Acrylic Acid / Esters | Pd(OAc)₂ / Phosphine (B1218219) Ligand, Base | organic-chemistry.orgbeilstein-journals.org |

Achieving the correct isomer is critical in chemical synthesis.

Regioselectivity: In syntheses starting from 2-chlorothiophene, the directing effect of the chloro group is paramount. During electrophilic substitution or metalation, the reaction is directed to the C5 position, ensuring the formation of the desired 2,5-disubstituted thiophene ring system. google.com

Stereochemical Control: The geometry of the carbon-carbon double bond in the propenoic acid side chain is a key stereochemical feature. The Heck reaction is particularly advantageous in this regard, as it typically exhibits high selectivity for the formation of the trans (E)-isomer. organic-chemistry.org This stereochemical outcome is a result of the syn-addition of the organopalladium species across the double bond, followed by a syn-β-hydride elimination step in the catalytic cycle. diva-portal.org

For practical applications, the development of scalable and efficient synthetic routes is essential. Research has focused on optimizing existing methods to make them suitable for larger-scale production. This includes the development of "one-pot" procedures that combine multiple reaction steps without isolating intermediates, thereby saving time, resources, and reducing waste. google.com

Process development studies often focus on replacing expensive or hazardous reagents, minimizing the use of chromatographic purification by designing crystallization-based purifications, and optimizing reaction conditions such as temperature, solvent, and catalyst loading to maximize yield and throughput. google.combeilstein-journals.orgnorthwestern.edu For example, a one-pot method has been described where 2-thiophenecarboxaldehyde is chlorinated and then oxidized in a sequential process to give 5-chlorothiophene-2-carboxylic acid, a key precursor. google.com

Derivatization Strategies and Chemical Reactivity of this compound

This compound possesses two primary sites of reactivity: the carboxylic acid group and the α,β-unsaturated system. These functional groups allow for a wide range of chemical transformations.

The carboxylic acid moiety can undergo standard transformations. It can be converted into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate is highly reactive towards nucleophiles. For instance, it can be reacted with amines to form amides, a critical transformation in the synthesis of pharmacologically active molecules. googleapis.com A notable example is the synthesis of Rivaroxaban, where the related 5-chlorothiophene-2-carbonyl chloride is coupled with an amine intermediate. googleapis.com Similarly, reaction with alcohols under acidic conditions or via the acyl chloride yields the corresponding esters.

The carbon-carbon double bond is part of an electron-deficient α,β-unsaturated system, making it susceptible to nucleophilic conjugate addition (Michael addition). It can also undergo electrophilic addition reactions and hydrogenation to produce the corresponding saturated propanoic acid derivative, 3-(5-chlorothiophen-2-yl)propanoic acid. uni.luscbt.com

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for modification through esterification and amidation reactions. These transformations are fundamental in altering the compound's physical properties and for its incorporation into larger molecular frameworks.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established protocols. The most traditional method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis, typically using a strong mineral acid like sulfuric acid (H₂SO₄) or an organic acid such as tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and the use of the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com

For substrates that may be sensitive to strong acidic conditions, alternative methods are employed. The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), allowing the reaction to proceed under milder, neutral conditions. commonorganicchemistry.com Another common approach involves a two-step process: first, the carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired alcohol. commonorganicchemistry.com

Amidation: The formation of amides from this compound is a critical transformation, often employed in the synthesis of biologically active compounds. This is typically accomplished by activating the carboxylic acid with a coupling reagent before introducing an amine. A wide array of modern peptide coupling reagents enables this transformation with high efficiency and minimal side reactions, even with sterically hindered or poorly nucleophilic amines. iris-biotech.de

These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine nucleophile. sigmaaldrich.com The choice of reagent can be tailored based on the specific substrates and desired reaction conditions. peptide.com

| Coupling Reagent Class | Examples | General Features |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Classic and cost-effective reagents. EDC is water-soluble, simplifying workup. Often used with additives like HOBt to suppress racemization. iris-biotech.depeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Highly efficient and fast-reacting. HATU is particularly effective due to the anchimeric assistance of its pyridine nitrogen, minimizing racemization. sigmaaldrich.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Very effective for difficult couplings, including those involving N-methylated amino acids. PyAOP is highly reactive and useful for sterically demanding substrates. sigmaaldrich.compeptide.com |

Functional Group Interconversions on the Propenoic Acid Chain

The propenoic acid chain contains an electron-deficient carbon-carbon double bond conjugated to the carbonyl group, making it susceptible to various transformations, most notably reduction and conjugate addition.

Reduction of the Alkene: The C=C double bond can be selectively reduced without affecting the carboxylic acid or the chlorothiophene ring. The most common method for this transformation is catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) over a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). This process yields 3-(5-chlorothiophen-2-yl)propanoic acid. The use of hydride reagents like LiAlH₄ is generally avoided as they would also reduce the carboxylic acid group. purdue.edu

Conjugate Addition (Michael Reaction): The β-carbon of the propenoic acid moiety is electrophilic and can react with a wide range of nucleophiles in a process known as conjugate addition or the Michael reaction. libretexts.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse functional groups at the β-position. beilstein-journals.org The reaction proceeds via the formation of a stabilized enolate intermediate, which is then protonated to give the final product. masterorganicchemistry.com

| Nucleophile Type | Specific Reagents | Product Type |

|---|---|---|

| Organometallics | Dialkylcuprates (Gilman reagents, R₂CuLi) | β-Alkylated propanoic acid derivative. |

| Enolates | Generated from malonic esters, β-ketoesters, etc., with a base. | Forms a new C-C bond, leading to a 1,5-dicarbonyl compound. masterorganicchemistry.com |

| Amines | Primary or secondary amines (e.g., morpholine, piperidine). | β-Amino propanoic acid derivative. masterorganicchemistry.com |

| Thiols | Thiolates (RS⁻), generated from thiols with a mild base. | β-Thioether propanoic acid derivative. masterorganicchemistry.com |

Reactions Involving the Chlorothiophene Ring and its Substituents

The chlorine atom on the thiophene ring serves as a versatile handle for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the direct formation of new carbon-carbon and carbon-nitrogen bonds at the C5 position of the thiophene ring.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the chlorothiophene substrate with an organoboron compound, such as a boronic acid or boronic ester. mt.comyoutube.com The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. mt.com This reaction is highly valued for its broad functional group tolerance and is widely used to synthesize biaryl and heteroaryl structures. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: To form a C-N bond at the thiophene ring, the Buchwald-Hartwig amination is the premier method. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the chlorothiophene with a primary or secondary amine in the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu) and a specialized phosphine ligand. libretexts.orgnumberanalytics.com The choice of ligand is crucial and is often tailored to the specific substrates being coupled. libretexts.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Product General Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand + Base (e.g., Na₂CO₃, K₃PO₄) | 5-Aryl/Vinyl-thiophen-2-yl derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃ or Pd(OAc)₂ + Phosphine Ligand (e.g., XPhos, BINAP) + Base (e.g., NaOt-Bu) | 5-(Amino)-thiophen-2-yl derivative |

Synthesis of Thiophene-Containing Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as thienopyridines and thienopyridinones. These scaffolds are of significant interest in medicinal chemistry.

Intramolecular Cyclization Strategies: The molecule can be induced to cyclize onto itself to form bicyclic structures. For instance, conversion of the carboxylic acid to a more reactive derivative (like an acyl chloride or amide) can facilitate an intramolecular Friedel-Crafts-type reaction, where the thiophene ring acts as the nucleophile to attack an electrophilic center on the side chain, leading to a fused six-membered ring.

Another powerful strategy involves reductive cyclization. If a nitro group were present on an adjacent ring coupled to the thiophene, it could be reduced (e.g., with triethyl phosphite) to a nitrene intermediate, which then cyclizes to form a fused indole-like system, known as a benzothienoindole. rsc.org Similarly, thermolysis of a corresponding azide (B81097) derivative can achieve the same cyclization. rsc.org

Synthesis of Thienopyridinones: A common route to thienopyridinone cores involves the initial formation of an amide from the carboxylic acid, followed by an intramolecular cyclization. For example, the propenoic acid could be reacted with an amine. The resulting amide can then be cyclized under acidic conditions (e.g., polyphosphoric acid) or via metal-catalyzed C-H activation to form the fused pyridinone ring. Phenylacetylation of aminothiophene esters followed by cyclization is a documented method for producing thienopyridinone isomers. researchgate.net The specific isomer formed depends on the precise reaction conditions and the substitution pattern of the starting materials.

Sophisticated Spectroscopic and Crystallographic Characterization Techniques

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within the 3-(5-Chlorothiophen-2-yl)-propenoic acid molecule. Analysis of the vibrational modes of related structures, such as 2-acetyl-5-chlorothiophene (B429048) and other thiophene (B33073) derivatives, provides a strong basis for assigning the spectral features of the title compound. nih.govresearchgate.net

The FT-IR and Raman spectra are expected to be rich in information. The carboxylic acid group gives rise to very distinct and characteristic absorption bands. A broad O-H stretching vibration is anticipated in the FT-IR spectrum, typically in the wide range of 3300 to 2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids forming dimers. docbrown.info The carbonyl (C=O) stretching vibration is another prominent feature, expected to appear around 1725–1700 cm⁻¹. docbrown.info

The propenoic acid moiety introduces characteristic C=C stretching vibrations, while the thiophene ring exhibits a unique fingerprint of ring stretching and deformation modes. The carbon-chlorine (C-Cl) bond also has a characteristic stretching vibration. Theoretical calculations and experimental data on analogous compounds, like (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, confirm that these vibrational modes can be precisely assigned. nih.gov Low-frequency Raman spectroscopy is particularly useful for studying the lattice vibrations that are dictated by intermolecular forces in the solid state. mdpi.com

Table 1: Predicted Prominent Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Technique |

| ~3300–2500 | O-H stretch (Carboxylic acid dimer) | FT-IR |

| ~3100 | C-H stretch (Aromatic/Vinyl) | FT-IR, Raman |

| ~2950 | C-H stretch (Aliphatic) | FT-IR, Raman |

| ~1725–1700 | C=O stretch (Carbonyl) | FT-IR, Raman |

| ~1630 | C=C stretch (Propenoic) | FT-IR, Raman |

| ~1450–1400 | Thiophene ring stretch | FT-IR, Raman |

| ~1250 | C-O stretch (Carboxylic acid) | FT-IR |

| ~970 | C-H out-of-plane bend (trans-alkene) | FT-IR |

| ~750 | C-Cl stretch | FT-IR, Raman |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise connectivity of atoms in this compound. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide a complete picture of the molecular skeleton.

In the ¹H NMR spectrum, the protons of the thiophene ring are expected to appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing chloro and propenoic acid substituents. The vinyl protons of the propenoic acid chain will also appear as doublets, with a large coupling constant characteristic of a trans configuration. researchgate.net The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. docbrown.info The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~172 ppm). mdpi.com The carbons of the thiophene ring and the double bond appear in the intermediate region from approximately 115 to 150 ppm. Data from closely related compounds like 5-chlorothiophene-2-carboxylic acid and various propenoic acids are used to predict the assignments. mdpi.comchemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Carboxylic Acid) | ~12.0 | broad singlet | - |

| H (Vinyl, α to COOH) | ~6.3 | doublet | ~15.7 |

| H (Vinyl, β to COOH) | ~7.5 | doublet | ~15.7 |

| H (Thiophene, H3) | ~7.1 | doublet | ~4.0 |

| H (Thiophene, H4) | ~6.9 | doublet | ~4.0 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Carbonyl) | ~172 |

| C (Thiophene, C2) | ~140 |

| C (Thiophene, C5) | ~133 |

| C (Vinyl, β to COOH) | ~132 |

| C (Thiophene, C3) | ~131 |

| C (Thiophene, C4) | ~127 |

| C (Vinyl, α to COOH) | ~117 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing valuable information about the extent of conjugation. The π-system of this compound, which extends across the thiophene ring and the propenoic acid moiety, is expected to absorb UV radiation, promoting electrons from lower-energy bonding or non-bonding orbitals to higher-energy anti-bonding orbitals (e.g., π → π* transitions).

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com For this compound, this technique would confirm the planarity of the thiophene ring and the trans configuration of the propenoic double bond.

Based on crystal structures of highly similar compounds like (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, the molecule is expected to be nearly planar, although a slight dihedral angle may exist between the plane of the thiophene ring and the propenoic acid group. researchgate.net A crucial aspect revealed by X-ray diffraction is the nature of intermolecular interactions. Carboxylic acids commonly form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between their carboxyl groups. mdpi.com These interactions dictate the crystal packing and influence the physical properties of the material.

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Type |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Conformation | E configuration about the C=C bond |

| Dominant Intermolecular Interaction | O-H···O hydrogen bonding (dimer formation) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. libretexts.org For this compound (Molecular Formula: C₇H₅ClO₂S), the exact mass can be calculated, and the molecular ion peak [M]⁺• would be observed in the mass spectrum, confirming the molecular weight.

Electron ionization mass spectrometry would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.orgdocbrown.info Other expected fragments would arise from the cleavage of the C-Cl bond (loss of •Cl, M-35) and the breakdown of the propenoic chain. The study of fragmentation in related halogen-substituted phenylpropenoates shows that the position of the halogen can direct specific fragmentation pathways. nih.gov

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion |

| 188/190 | [C₇H₅ClO₂S]⁺• (Molecular Ion) |

| 171/173 | [C₇H₄ClO₂S]⁺ (Loss of H) |

| 153 | [C₇H₅O₂S]⁺ (Loss of Cl) |

| 143/145 | [C₆H₄ClS]⁺ (Loss of COOH) |

| 111 | [C₄H₄S]⁺ (Thiophene fragment) |

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) will result in characteristic M/M+2 isotopic patterns for chlorine-containing fragments.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

The electronic structure, particularly the distribution of electron density, is significantly affected by the electronegative chlorine atom and the electron-withdrawing carboxylic acid group. These substituents modulate the electronic environment of the thiophene (B33073) ring, which is fundamental to the molecule's reactivity and intermolecular interactions. DFT calculations typically employ basis sets like 6-311G(d,p) to provide a balance between accuracy and computational cost. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules, which is essential for understanding their photophysical properties, such as UV-Vis absorption spectra. nih.govrsc.orgarxiv.org The application of TD-DFT allows for the prediction of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in an experimental UV-Vis spectrum. nih.gov

For molecules like 3-(5-Chlorothiophen-2-yl)-propenoic acid, TD-DFT calculations can elucidate the nature of electronic transitions, such as π-π* transitions within the conjugated system of the thiophene ring and the propenoic acid moiety. semanticscholar.org The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions of absorption spectra in solution. nih.govnih.gov Studies on similar compounds have shown that TD-DFT can predict absorption maxima with reasonable accuracy, often with a small systematic deviation that can be corrected empirically. mdpi.com The calculated excited-state properties also provide insights into the potential for fluorescence or other photophysical processes. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is likely distributed over the electron-deficient propenoic acid moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation. The energies of these orbitals are influenced by the substituents; for instance, electron-withdrawing groups tend to lower both HOMO and LUMO energy levels. taylorandfrancis.com FMO analysis helps in understanding the molecule's behavior in chemical reactions, acting as either an electron donor (from the HOMO) or an electron acceptor (to the LUMO). ajchem-a.com The HOMO-LUMO gap can be correlated with various molecular properties, including electronic transitions and chemical hardness. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene | -6.5 | -0.8 | 5.7 |

| 2-Chlorothiophene (B1346680) | -6.7 | -1.1 | 5.6 |

| Propenoic Acid | -7.2 | -0.5 | 6.7 |

Note: These are representative values and can vary based on the computational method and basis set used.

Natural Bonding Orbital (NBO) Analysis of Intramolecular Hydrogen Bonding and Charge Delocalization

Natural Bonding Orbital (NBO) analysis provides a detailed description of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular interactions like hydrogen bonding and charge delocalization. wisc.edu For this compound, a key feature for NBO analysis is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur or chlorine atom of the thiophene ring, or the carbonyl oxygen. orientjchem.org

NBO analysis quantifies the strength of these interactions through the stabilization energy (E(2)), which corresponds to the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. orientjchem.org This analysis can confirm the presence and estimate the strength of intramolecular hydrogen bonds, which in turn influence the molecule's conformation and reactivity. kaist.ac.kr Furthermore, NBO analysis reveals the extent of charge delocalization within the conjugated system, providing a quantitative measure of the electronic communication between the thiophene ring and the propenoic acid substituent. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the chlorine atom, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid would exhibit a region of positive potential, making it a site for nucleophilic attack. The MEP map provides a chemically intuitive picture of the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and preferred shapes. nih.gov For a molecule like this compound, MD simulations can reveal the rotational freedom around the single bond connecting the thiophene ring and the propenoic acid group.

A study on the related compound (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one revealed that the molecule is not perfectly planar, with a dihedral angle of 22.6 (2)° between the chlorothiophene and the aromatic ring. researchgate.net This suggests that this compound may also adopt non-planar conformations. Conformational analysis helps in identifying the most stable conformers, which are crucial for understanding the molecule's biological activity and for use in subsequent studies like molecular docking. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound are not widely reported, studies on similar heterocyclic compounds have demonstrated their potential to interact with various biological targets. For instance, pyrazole (B372694) and quinoline (B57606) derivatives have been docked into the active sites of enzymes like COX-1 and COX-2 to evaluate their anti-inflammatory potential. nih.govnih.gov Such studies reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For this compound, the carboxylic acid group would be a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical Data

In Vitro Antimicrobial Activity Assessment

No studies detailing the in vitro evaluation of 3-(5-Chlorothiophen-2-yl)-propenoic acid against specific pathogenic bacterial or fungal strains were found. While research exists on the antimicrobial properties of various thiophene (B33073) derivatives and other propenoic acids nih.govmdpi.com, data directly pertaining to the antibacterial and antifungal efficacy of this specific chloro-substituted thiophene propenoic acid, including measurements like Minimum Inhibitory Concentration (MIC) or zone of inhibition, is not available in the reviewed literature.

Information regarding the effects of this compound on microbial cellular permeabilization or adherence mechanisms is not documented in the scientific literature. Studies on other phytochemicals have shown that propenoic acid side chains can influence transport across cell membranes, but specific data for the target compound is absent nih.gov.

There is no available research demonstrating that this compound acts as an inhibitor of microbial efflux pumps, such as the NorA pump in Staphylococcus aureus nih.govfrontiersin.orgresearchgate.netnih.govrsc.org. The field of efflux pump inhibition is an active area of research, but this specific compound has not been identified as an inhibitor in the reviewed sources.

No literature was found that proposes or investigates the mechanism of antimicrobial action for this compound. Consequently, there is no evidence to suggest its involvement in the stabilization of DNA cleavage complexes or any other specific mode of action nih.govnih.gov.

Anti-inflammatory Response Pathways and Enzyme Modulation

No experimental data on the inhibitory activity of this compound against cyclooxygenase (COX) or lipoxygenase (LOX) enzymes was found ajol.infonih.govnih.gov. While various heterocyclic compounds are known to be inhibitors of these enzymes nih.govjpp.krakow.pl, the anti-inflammatory enzyme-modulating potential of this specific molecule has not been reported.

Modulation of Pro-inflammatory Gene Expression and Cytokine Production

Research into thiophene derivatives demonstrates their potential to modulate inflammatory responses. A study on 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a related benzothiophene (B83047) derivative, showed significant anti-inflammatory effects in a mouse model of ulcerative colitis. nih.gov Treatment with BT2 led to a notable decrease in the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), IL-9, and IL-2, while simultaneously increasing the level of the anti-inflammatory cytokine IL-10. nih.gov This modulation of cytokine production suggests an ability to suppress inflammatory signaling cascades. nih.gov

Table 1: Effect of Thiophene Derivative BT2 on Cytokine Production

| Cytokine | Effect Observed | Role |

|---|---|---|

| Interleukin-6 (IL-6) | Reduced | Pro-inflammatory |

| Interleukin-9 (IL-9) | Reduced | Pro-inflammatory |

| Interleukin-2 (IL-2) | Reduced | Pro-inflammatory |

| Interleukin-10 (IL-10) | Increased | Anti-inflammatory |

Data derived from a study on the related compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) in an animal model. nih.gov

Antiproliferative and Apoptosis Induction Studies in Cancer Cell Lines

Structurally related compounds, specifically chlorothiophene-based chalcones, have been synthesized and evaluated for their anticancer properties. arabjchem.org These studies provide insight into the potential mechanisms by which this compound might exert antiproliferative effects.

Cell Cycle Arrest Mechanisms

Many anticancer agents exert their effects by interrupting the cell division cycle, leading to cell cycle arrest and subsequent cell death. mdpi.commdpi.com For instance, chalcone (B49325) derivatives have been shown to induce G2/M phase arrest in ovarian and colon cancer cells. mdpi.comrcsb.org This process is often regulated by changes in the levels of key proteins that control cell cycle progression. mdpi.com While direct evidence for this compound is not available, studies on similar compounds suggest this is a plausible mechanism of action. For example, some chalcones trigger G1 phase arrest in breast and colon cancer cells. nih.gov

Identification of Molecular Targets (e.g., TIP47, IGF II receptor binding protein)

Disruptions in the p53 tumor suppressor pathway are common in cancer, making it a key therapeutic target. arabjchem.org A recent study investigated a series of chlorothiophene-based chalcones, which are structurally similar to this compound, for their interaction with the p53 pathway. arabjchem.org Computational analyses suggested that these compounds could be potential modulators of this critical tumor suppressor protein. arabjchem.org

Information regarding the specific molecular targets Tail-interacting protein 47 (TIP47) and Insulin-like growth factor II (IGF II) receptor binding protein for this compound was not found in the available research.

Induction of Reactive Oxygen Species (ROS) Stress and DNA Damage

The generation of reactive oxygen species (ROS) is a mechanism employed by some anticancer compounds to induce cell death. nih.govnih.gov Elevated ROS levels can cause significant damage to cellular components, including DNA, leading to apoptosis. nih.govnih.govmdpi.com Studies on various chalcone derivatives confirm that their anticancer activity is often linked to the induction of ROS, which in turn triggers DNA damage and activates apoptotic pathways. mdpi.comnih.gov For example, treatment of ovarian cancer cells with a chalcone derivative led to increased ROS accumulation and DNA damage markers. mdpi.com

Table 2: General Role of ROS in Cancer Therapy

| Mechanism | Description | Consequence |

|---|---|---|

| ROS Induction | Increase in intracellular levels of reactive oxygen species. | Oxidative stress on cellular components. |

| Macromolecule Damage | Oxidation of lipids, proteins, and nucleic acids. | Impaired cellular function. |

| DNA Damage | Induction of single and double-strand breaks in DNA. | Activation of DNA damage response pathways, cell cycle arrest, and apoptosis. mdpi.com |

This table describes a general mechanism for ROS-inducing anticancer agents. mdpi.comnih.govnih.gov

Inhibition of Enzymes Critical for Cancer Cell Survival (e.g., Glutathione (B108866) Reductase)

Glutathione reductase (GR) is a crucial enzyme for maintaining the cellular redox balance by regenerating reduced glutathione (GSH), a key antioxidant. nih.govsigmaaldrich.com Inhibiting GR can disrupt this balance, increase oxidative stress, and make cancer cells more vulnerable to cell death. nih.gov Certain anticancer agents, such as acylfulvene (B1200177) analogues, have been identified as inhibitors of glutathione reductase, acting either reversibly or irreversibly by forming adducts with the enzyme. nih.gov

Specific studies detailing the inhibition of glutathione reductase by this compound were not identified in the performed searches.

Modulation of Ion Channels and Receptors

Ion channels are critical for various physiological processes, and their modulation represents a therapeutic strategy for several diseases. nih.govcore.ac.uk Fenamates, such as flufenamic acid, are a class of compounds known to be broad-spectrum ion channel modulators, affecting chloride channels and non-selective cation channels. core.ac.uk However, based on the available literature, there is no specific information detailing the activity of this compound on specific ion channels or receptors.

Selective Inhibition of T-type Calcium Channels

Currently, there is a lack of published scientific literature specifically investigating the direct inhibitory activity of this compound on T-type calcium channels. T-type calcium channels are a class of voltage-gated ion channels that play crucial roles in neuronal excitability, pacemaking activity in the heart, and hormone secretion. Their involvement in conditions such as epilepsy and neuropathic pain has made them attractive targets for drug discovery. While various compounds are known to selectively inhibit these channels, the specific interaction of this compound with any of the T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3) has not been detailed in available research.

GABAA and Glycine (B1666218) Receptor Modulation

Similar to the case with T-type calcium channels, there is no direct scientific evidence to date that details the modulatory effects of this compound on GABAA (gamma-aminobutyric acid type A) or glycine receptors. These receptors are the primary mediators of fast synaptic inhibition in the central nervous system. Their modulation by therapeutic agents can lead to sedative, anxiolytic, and muscle relaxant effects. The structure of this compound does not immediately suggest a classic interaction with these ligand-gated ion channels, and further research would be required to establish any such activity.

Antithrombotic and Coagulation Cascade Modulation

The thiophene moiety is a key structural feature in several well-established antithrombotic agents, suggesting that derivatives of this compound could possess similar activities. acs.org The bioactivation of antiplatelet prodrugs like clopidogrel (B1663587) and prasugrel, which are used to prevent thrombotic events, is dependent on their thiophene ring. acs.org

Thrombin and Factor Xa Inhibition

Thrombin (Factor IIa) and Factor Xa are critical serine proteases in the blood coagulation cascade, making them prime targets for anticoagulant drugs. While direct inhibitory data for this compound on these enzymes is not available, the broader class of thiophene-containing compounds has shown significant promise. For instance, research into related structures has demonstrated that the chlorothiophene group can serve as a P1 fragment that binds to the S1 pocket of Factor Xa, a key interaction for potent inhibition. The lipophilic nature of the thiophene ring and the electronic properties conferred by the chlorine atom can contribute to high binding affinity and selectivity.

Below is a table of structurally related thiophene derivatives and their reported inhibitory activities against coagulation factors, illustrating the potential of this chemical scaffold.

| Compound Class | Target(s) | Reported Activity |

| Thiophene-based antiplatelet drugs (e.g., Clopidogrel, Prasugrel) | P2Y12 receptor (indirectly related to coagulation) | Inhibit platelet aggregation |

| Oxazolidinone derivatives with chlorothiophene moiety | Factor Xa | Potent and selective inhibition |

This table presents data for structurally related compounds to illustrate the pharmacological potential of the chlorothiophene scaffold and does not represent data for this compound itself.

General Pharmacological Profiling via Cell-Based Assays

General pharmacological profiling using cell-based assays is a crucial step in early drug discovery to understand a compound's broader biological effects. arabjchem.org Such assays can reveal potential therapeutic applications as well as off-target effects. For compounds like this compound, a panel of cell-based assays would be employed to investigate various cellular processes.

For example, studies on chlorothiophene-based chalcones, which share the chlorothiophene core with this compound, have utilized cell-based assays to evaluate their anticancer potential. arabjchem.org These assays typically measure parameters such as cell viability, proliferation, and apoptosis in various cancer cell lines.

A hypothetical pharmacological profiling of this compound could involve the following cell-based assays:

| Assay Type | Purpose | Example Cell Lines |

| Cytotoxicity Assay (e.g., MTT, LDH) | To determine the concentration at which the compound becomes toxic to cells. | HEK293 (normal human embryonic kidney), HepG2 (human liver cancer) |

| Proliferation Assay (e.g., BrdU, Ki67) | To assess the effect of the compound on cell division. | A549 (human lung carcinoma), MCF-7 (human breast cancer) |

| Apoptosis Assay (e.g., Caspase-3/7 activity, Annexin V staining) | To investigate if the compound induces programmed cell death. | Jurkat (human T-cell leukemia), HCT116 (human colon cancer) |

| Receptor Binding/Activation Assays | To screen for activity against a panel of G-protein coupled receptors (GPCRs) or other receptor types. | CHO or HEK293 cells expressing the receptor of interest |

| Enzyme Inhibition Assays | To measure the inhibitory effect on specific enzymes (e.g., COX-1, COX-2, various kinases). | Purified enzymes or cell lysates |

This table is illustrative of the types of assays used in general pharmacological profiling and does not represent actual experimental data for this compound.

The results from such a profiling campaign would provide a comprehensive overview of the biological activities of this compound, guiding further, more targeted investigations into its mechanism of action.

Structure Activity Relationship Sar Studies

Impact of Substituents on the Thiophene (B33073) Ring on Biological Activity

The nature and position of substituents on the thiophene ring play a pivotal role in modulating the biological activity of this class of compounds. The thiophene ring itself is considered a privileged pharmacophore in medicinal chemistry due to its diverse biological attributes and its ability to act as a bio-isosteric replacement for other aromatic systems like the phenyl ring.

The presence of a halogen, specifically a chloro group at the 5-position of the thiophene ring, is a common feature in many biologically active thiophene derivatives. This substitution can significantly influence the electronic distribution and lipophilicity of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes, the replacement of a 2-amino-5-chlorophenyl ring with a 2-amino-5-aryl thiophene led to potent antitubulin agents. Specifically, analogs with a p-fluoro-, p-methyl-, and p-methoxyphenyl group at the 5-position of the thiophene ring displayed high antiproliferative activities. nih.gov This suggests that the nature of the substituent at this position is critical for activity.

In another study focusing on thiophene carboxamide scaffolds, the substitution of a ring carbon with sulfur in thiophene was noted to cause significant changes in electronic distribution and molecular geometry, enhancing the reactivity and biological potential of its derivatives. mdpi.com The incorporation of a neutral chlorothiophene P1 fragment was instrumental in improving the inhibitory activities of a dual thrombin and factor Xa inhibitor. nih.gov

The table below summarizes the impact of various substituents on the thiophene ring on the biological activity of related thiophene derivatives, providing a basis for understanding the SAR of 3-(5-Chlorothiophen-2-yl)-propenoic acid.

| Compound Series | Substituent at 5-position of Thiophene | Observed Biological Activity | Reference |

| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)thiophenes | Phenyl, p-Fluorophenyl, p-Methylphenyl, p-Methoxyphenyl | High antiproliferative activity (IC50 = 2.5-6.5 nM) | nih.gov |

| Thrombin and Factor Xa Inhibitors | Chlorothiophene | Significantly improved inhibitory activity | nih.gov |

| N'-(1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas | 5-butyl and 3-pyridinyl | High KARI inhibitory activity | nih.gov |

Role of the Propenoic Acid Moiety and its Stereochemistry in Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of many chiral compounds. nih.gov For molecules with a propenoic acid group, the stereochemistry around the double bond (E/Z isomerism) can significantly influence their biological efficacy. The different spatial arrangements of the substituents can lead to distinct binding affinities for their biological targets.

In a study of leukotriene D4 receptor antagonists, the enantiomers of a complex propionic acid derivative were both found to be biologically active, with the S-enantiomer being slightly more intrinsically active at the LTD4 receptor in vitro. aabu.edu.jo This highlights that while both isomers can be active, one may exhibit superior potency. For nature-inspired 3-Br-acivicin and its derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target interaction is crucial for their biological effect. nih.gov

While specific studies on the stereochemistry of this compound are not extensively documented in the provided context, the general principles of stereochemistry in drug action suggest that the E and Z isomers would likely exhibit different biological activities due to their distinct shapes and potential for differential interactions with target proteins. nih.gov

The following table illustrates the importance of stereochemistry in the biological activity of related compounds.

| Compound | Stereoisomer | Biological Activity | Key Finding | Reference |

| Leukotriene D4 antagonist | S-enantiomer | Slightly more active | Both enantiomers are biologically active, but one shows higher intrinsic activity. | aabu.edu.jo |

| 3-Br-acivicin derivatives | (5S, αS) isomers | Significant antiplasmodial activity | Stereochemistry is critical for biological potency, likely due to stereoselective uptake. | nih.gov |

Influence of Bridging Linkers and Ancillary Ring Systems on Activity Profile

The linker connecting the thiophene ring to other parts of a molecule and the presence of additional ring systems can profoundly influence the compound's activity profile. These structural modifications can alter the molecule's conformation, flexibility, and ability to interact with multiple binding sites on a target protein.

In a series of 3,5-disubstituted 2-amino thiophene derivatives designed as antitumor agents, the presence of an ethyl spacer between the 2',5'-dimethoxyphenyl group and the 5-position of the thiophene ring played a profound role in affecting antiproliferative activity. nih.gov This indicates that the length and nature of the linker are critical for optimal activity.

The introduction of ancillary ring systems can also lead to significant changes in biological activity. For example, in the synthesis of novel thiazolinylphenyl-piperazines, the addition of a 4,5-dihydrothiazole ring to an arylpiperazine core resulted in compounds with affinity for 5-HT1A receptors and cytotoxic activity against various cancer cell lines. mdpi.com Similarly, the synthesis of 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and their subsequent conversion to thiazole (B1198619) derivatives led to compounds with antimicrobial and antioxidant activities. aabu.edu.jo

These findings underscore the importance of exploring different linkers and ancillary ring systems in the design of new analogs of this compound to enhance their therapeutic potential.

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

| 3,5-Disubstituted 2-amino thiophenes | Ethyl spacer at the 5-position | Profoundly affected antiproliferative activity | nih.gov |

| Thiazolinylphenyl-piperazines | Introduction of a 4,5-dihydrothiazole ring | Conferred affinity for 5-HT1A receptors and cytotoxicity | mdpi.com |

| 3-(2,5-Dichlorothiophen-3-yl) derivatives | Addition of pyrazole (B372694) and thiazole rings | Resulted in antimicrobial and antioxidant activities | aabu.edu.jo |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These methods employ statistical and machine learning techniques to develop predictive models that can guide the design of new, more potent molecules.

Several QSAR studies have been conducted on thiophene derivatives to elucidate the key structural features responsible for their biological activities. For instance, a QSAR study on a series of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide derivatives with antiproliferative activity was performed using multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural network (ANN) models. The ANN model showed a high correlation coefficient (R = 0.987), indicating its strong predictive capability. mdpi.com

In another study, QSAR models were developed for new phenylthiophene and benzimidazole (B57391) derivatives with affinity for the SARS-CoV-2 PLpro enzyme. The QSAR equation revealed that the presence of an aromatic ring and a basic nitrogen atom is crucial for good antiviral activity. nih.gov

Molecular docking is another computational technique that predicts the preferred orientation of a molecule when bound to a target protein. Docking studies of newly synthesized thiophene derivatives have helped to understand their binding modes and rationalize their biological activities. For example, molecular docking studies of 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides with cytochrome P450 14 alpha-sterol demethylase (CYP51) showed that all synthesized compounds exhibited good affinity, with some showing the lowest binding energies, suggesting their potential as drugs. aabu.edu.jo

These computational approaches are invaluable for prioritizing the synthesis of new derivatives and for providing a deeper understanding of the molecular basis of their activity, thereby accelerating the drug discovery process for compounds related to this compound.

| Computational Method | Compound Series | Key Findings | Reference |

| QSAR (MLR, MNLR, ANN) | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide derivatives | ANN model showed high predictive power (R = 0.987) for antiproliferative activity. | mdpi.com |

| QSAR and Molecular Dynamics | Phenylthiophene and benzimidazole derivatives | Presence of an aromatic ring and a basic nitrogen atom is crucial for antiviral activity. | nih.gov |

| Molecular Docking | 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides | Synthesized compounds showed good affinity for the CYP51 enzyme. | aabu.edu.jo |

| Molecular Docking | New thiophene derivatives | Promising results for anticancer activity were obtained through docking studies. | rjraap.com |

Applications Beyond Medicinal Chemistry

Investigation as Nonlinear Optical (NLO) Materials for Optical Device Applications

Derivatives of 3-(5-Chlorothiophen-2-yl)-propenoic acid, particularly chalcones, have been identified as promising candidates for nonlinear optical (NLO) materials. NLO materials are essential for a variety of photonic and optoelectronic technologies, including laser technology, optical data storage, and signal communication, due to their ability to alter the properties of light. researchgate.net The interest in organic NLO materials stems from their potentially large NLO efficiency, although they can present challenges regarding mechanical and thermal stability. researchgate.net

Research into chalcone (B49325) derivatives incorporating the 5-chlorothiophene group has demonstrated their potential. For instance, single crystals of 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP) were synthesized and found to exhibit a second harmonic generation (SHG) efficiency 1.6 times that of urea, a standard NLO material. researchgate.net Another related compound, 1-(5-chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (CTTMP), was synthesized and grown into high-quality single crystals to study its third-order NLO properties. researchgate.net Studies using the Z-scan technique revealed that CTTMP possesses high third-order optical nonlinearities, suggesting its suitability for applications in optical devices. researchgate.net The thermal stability and optical transparency of these crystals are critical characteristics that researchers have evaluated to determine their viability in practical applications. researchgate.netresearchgate.net

Table 1: NLO Properties of this compound Derivatives

| Compound Name | Synthesis Method | Key NLO Findings | Reference |

|---|---|---|---|

| 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP) | Slow evaporation technique | Second harmonic generation (SHG) efficiency was 1.6 times that of urea. | researchgate.net |

Exploration in Organic Electronics and Semiconductor Research

The thiophene (B33073) unit is a fundamental building block in the field of organic electronics due to its electron-rich nature and the ability of its polymers and oligomers to conduct charge. The incorporation of a 5-chlorothiophene moiety, as seen in this compound, modifies the electronic characteristics of the thiophene ring, influencing the performance of resulting materials. Thiophene-based molecules have been extensively investigated for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The synthesis of conjugated oligothiophenes is a key area of research for developing new materials for organic electronics. uniroma1.it Different molecular architectures, such as donor-acceptor (D-A) and acceptor-donor-acceptor (A-D-A) systems, are often employed where the thiophene units form the donor core or the π-conjugated bridge. uniroma1.it The synthesis of novel polythiophene derivatives containing other heterocyclic systems, like pyrazoline, has also been explored to create materials with enhanced thermal stability and specific electronic properties. nih.gov While direct research on this compound for these applications is not extensively documented in the provided results, its structure represents a classic precursor that could be modified to create monomers for polymerization or building blocks for more complex conjugated systems for semiconductor applications.

Utility as Intermediates in Fine Chemical Synthesis and Materials Science

This compound serves as a valuable intermediate in the synthesis of more complex molecules for both research and industrial applications. Its bifunctional nature, possessing both a carboxylic acid group and a reactive alkene conjugated to an electronically modified thiophene ring, allows for a wide range of chemical transformations. It is often used in research settings for developing novel compounds. scbt.com

The parent compound, 5-chlorothiophene-2-carboxylic acid, is a well-established and important intermediate, particularly in the synthesis of pharmaceuticals. google.comgoogle.com Various synthetic routes have been developed for this precursor, highlighting its significance. google.comgoogle.com Thiophene-containing amides and other derivatives are synthesized for diverse applications, including potential fungicides and antimicrobial agents. mdpi.comnih.gov For example, new N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed by splicing nicotinic acid with thiophene, demonstrating the utility of the thiophene scaffold in creating novel active compounds. mdpi.com Similarly, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide showcases the role of thiophene derivatives as reactants in producing molecules with potential biological activities. nih.gov The structural motif of this compound is also related to compounds used in anticancer research, further underscoring its value as a foundational structure in synthetic chemistry. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP) |

| 1-(5-chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (CTTMP) |

| Urea |

| 5-chlorothiophene-2-carboxylic acid |

| N-(thiophen-2-yl) nicotinamide |

| Nicotinic acid |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

| Thiophene |

Future Research Directions and Translational Perspectives

Exploration of Novel, More Efficient, and Sustainable Synthetic Methodologies

Future research will likely focus on developing greener and more efficient methods for synthesizing 3-(5-Chlorothiophen-2-yl)-propenoic acid and its derivatives. Traditional synthetic routes often involve harsh conditions or hazardous reagents. nih.gov Modern approaches prioritize sustainability by minimizing waste and energy consumption. nih.gov

Key areas for exploration include:

Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives like water or deep eutectic solvents. rsc.orgunito.it Research has demonstrated successful palladium-catalyzed C–H arylation of thiophene (B33073) derivatives in water, even repurposing industrial wastewater for this purpose. unito.it

Catalysis: Developing metal-free catalytic systems to avoid metal toxicity and contamination. nih.gov Copper-mediated halocyclization in ethanol (B145695) is one such environmentally friendly method for producing halogenated thiophenes. nih.gov

Energy Efficiency: Utilizing microwave-assisted organic synthesis (MAOS) or ultrasound to reduce reaction times and energy input compared to conventional heating. derpharmachemica.com The Gewald reaction, a multicomponent method for synthesizing substituted 2-aminothiophenes, has been successfully adapted for microwave assistance. nih.govderpharmachemica.com

A comparative table of synthetic approaches is shown below.

| Approach | Traditional Methods | Future Green Methodologies |

| Solvents | Often rely on hazardous organic solvents. | Use of water, deep eutectic solvents, or solvent-free conditions. rsc.org |

| Catalysts | May use heavy metal catalysts. | Development of metal-free catalysts or highly efficient, recyclable catalysts. nih.gov |

| Energy | Typically require prolonged heating. | Microwave or ultrasound-assisted synthesis to reduce time and energy. derpharmachemica.com |

| Process | Multi-step synthesis with intermediate isolation. | One-pot or multicomponent reactions to improve atom economy and reduce waste. derpharmachemica.com |

Advanced Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

While the specific biological actions of this compound are not extensively documented, research on related chlorothiophene and chalcone (B49325) structures provides a roadmap for future investigation. Chalcones, which share a similar propenone backbone, are known to interact with various biological targets. arabjchem.org

Future mechanistic studies could focus on:

Enzyme Inhibition: Thiophene derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key mediators of inflammation. nih.govencyclopedia.pub Investigating the interaction of this compound with these enzymes could reveal potential anti-inflammatory applications.

Cancer Pathways: Chlorothiophene-based chalcones have been synthesized and evaluated for their anticancer activity, with some compounds showing the ability to target the p53 tumor suppressor pathway and Bcl-2 proteins. arabjchem.org Future work could explore if derivatives of this compound can modulate these or other cancer-related pathways, such as those involving protein kinases or microtubule dynamics. arabjchem.org

Gene and Cytokine Regulation: Studies on other thiophene derivatives have demonstrated their ability to modulate the gene expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. nih.govencyclopedia.pub Research could assess the impact of this compound on these signaling pathways in immune cells. encyclopedia.pub

Antimicrobial Targets: The thiophene scaffold is present in numerous compounds with antibacterial and antifungal properties. colab.wsderpharmachemica.com For instance, some derivatives have been investigated as inhibitors of DprE1, an enzyme crucial for mycobacterial cell wall synthesis. nih.gov Screening for activity against microbial targets is a promising avenue.

Computational Design and Virtual Screening of Advanced Derivatives

Computational chemistry offers powerful tools to accelerate the discovery of new drug candidates by predicting molecular properties and interactions. frontiersin.org These in silico methods can be applied to the this compound scaffold to design advanced derivatives with enhanced bioactivity and optimized pharmacokinetic profiles. nih.govnih.gov

Future computational research should include:

Virtual Screening: Using large chemical databases like ZINC and ChEMBL to screen for molecules structurally similar to this compound that may bind to specific biological targets. colab.ws This approach has been used to identify novel thiophene derivatives as potential Ebola virus entry inhibitors. acs.org

Molecular Docking: Simulating the binding of designed derivatives into the active sites of target proteins (e.g., COX-2, p53, DprE1) to predict binding affinity and interaction modes. nih.govcolab.wsgyanvihar.org This helps prioritize which compounds to synthesize and test.

Molecular Dynamics (MD) Simulations: Performing MD simulations to analyze the stability of ligand-protein complexes over time, providing deeper insight into the dynamic nature of the interactions. arabjchem.orgfrontiersin.org

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the chemical structures of derivatives with their biological activities, guiding the rational design of more potent compounds. nih.gov

A summary of relevant computational tools is provided below.

| Computational Tool | Application in Drug Discovery |

| Molecular Docking (e.g., AutoDock, GOLD) | Predicts the preferred orientation of a ligand when bound to a receptor. nih.govgyanvihar.org |

| Virtual Screening (e.g., SwissSimilarity) | Screens large libraries of compounds to identify those with high predicted activity. colab.ws |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to assess complex stability. arabjchem.orgfrontiersin.org |

| DFT (Density Functional Theory) | Used for optimizing molecular geometry and calculating electronic properties. researchgate.net |

| ADMET Prediction Tools | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. frontiersin.org |

Integration with Combinatorial Chemistry and High-Throughput Screening for New Bioactive Scaffolds

The combination of combinatorial chemistry and high-throughput screening (HTS) provides a powerful engine for discovering novel bioactive compounds from a core scaffold. espublisher.com This strategy can be applied to the this compound structure to rapidly generate and evaluate a large number of derivatives.

Future directions in this area include:

Combinatorial Library Synthesis: Designing and synthesizing a combinatorial library by systematically modifying the functional groups on the this compound scaffold. espublisher.com For example, the carboxylic acid group can be converted to a variety of amides or esters, while further substitutions could be made on the thiophene ring.

High-Throughput Screening (HTS): Screening the resulting chemical library against a panel of biological targets using automated HTS assays. arvojournals.org This allows for the rapid identification of "hits"—compounds that show activity in a specific assay. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis: Using the data from HTS to build detailed SAR models, which clarify how specific structural modifications influence biological activity. nih.gov This information is crucial for optimizing lead compounds.